molecular formula C11H10N2O3 B081111 Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate CAS No. 13801-51-9

Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate

Katalognummer B081111
CAS-Nummer: 13801-51-9
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: GVNBUTFPNJRLQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate and its analogues has been explored through different methods. One approach involves the three-step non-classical synthesis from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling (Ioannidou, Martin, Gollner, & Koutentis, 2011). Another method described involves the transformation of diethyl acetone-1,3-dicarboxylate into poly-substituted 1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylates, showcasing the versatility in synthesizing related compounds (Pirnat, Meden, Svete, & Stanovnik, 2010).

Molecular Structure Analysis

The crystal and molecular structures of related compounds have been studied, providing insight into their stability and intermolecular interactions. For example, the crystal and molecular structure studies of derivatives have confirmed their configuration through single crystal X-ray diffraction data, highlighting the presence of disorder in the molecules and weak intermolecular interactions influencing crystal packing stability (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).

Chemical Reactions and Properties

The chemical reactions involving Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate derivatives showcase their ability to participate in various biological activities. These molecules can act as activated unsaturated systems in conjugated addition reactions of carbanions in the presence of basic catalysts, demonstrating a multitude of biological activities (Kaur et al., 2012).

Wissenschaftliche Forschungsanwendungen

  • Antimalarial Potential : Studies have explored the antimalarial properties of N4-substituted 1,5-naphthyridin-4-amines derived from similar compounds. However, these derivatives did not show significant antimalarial activity compared to standard treatments like chloroquine or primaquine in preliminary screenings (Barlin & Tan, 1984).

  • Antibacterial Evaluation : Research on 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides has shown that certain derivatives, specifically the ethyl and butyl esters, protected against E. coli and other gram-negative bacterial infections in mice (Santilli, Scotese, & Yurchenco, 1975).

  • Synthesis of Complex Structures : Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate has been used as a starting material in synthesizing various complex structures, such as Ethyl Canthinone-1-carboxylates. These syntheses often involve multiple steps and utilize different catalysts (Ioannidou, Martin, Gollner, & Koutentis, 2011).

  • Preparation of Naphthyridine Derivatives : The compound has been used in the preparation of various naphthyridine derivatives. These derivatives have potential applications in fields like medicinal chemistry, particularly for their antibacterial properties (Rádl & Hradil, 1991).

  • Carboxylation Processes : The compound and its related structures have been involved in carboxylation studies, which are significant for the synthesis of hydroxybenzoic and hydroxynaphthoic acids. These acids have broad practical applications, including the preparation of various drugs (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

Safety And Hazards

The safety information for Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Eigenschaften

IUPAC Name

ethyl 4-oxo-1H-1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-6-13-8-4-3-5-12-9(8)10(7)14/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNBUTFPNJRLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376744
Record name Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate

CAS RN

13801-51-9
Record name Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a hot (248° C., mantle and thermometer were used) and colorless solution of diphenyl ether (100 mL) was added dropwise a light brown solution of diethyl 2-((pyridin-3-ylamino)methylene)malonate (24) (3 g, 11.4 mmol) in diphenyl ether (4 mL, heated to dissolve) at 248° C. for 10 min. During the addition, the reaction mixture turned to a brown solution and then to a dark brown solution. The resulting brown reaction mixture was refluxed (inside temperature was 245 to 248° C.) for 1 h. Then, the heating was stopped and it was allowed to cool to approx. 80° C. at which time some solids started to precipitate and then the mantle was removed. The resulting suspension was poured into approx. 300 mL of hexanes and the brown solids were collected by filtration and washed with hexanes. 1H NMR and LCMS analysis of this solid indicated the presence of two regioisomers in a ratio of approx. 4:1. Then, the two peaks were separated by HPLC method and the desired ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (25) (1.25 g, 50% yield) was isolated as a brown solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.